![molecular formula C12H16N2O2 B5234854 N-(4-ethylbenzyl)-N'-methylethanediamide CAS No. 736939-78-9](/img/structure/B5234854.png)
N-(4-ethylbenzyl)-N'-methylethanediamide
Overview
Description
N-(4-ethylbenzyl)-N'-methylethanediamide, commonly known as EBDC, is a chemical compound that has gained significant attention in the field of scientific research. EBDC is a type of amide-based compound that has been used for various purposes, including as a pesticide, herbicide, and fungicide.
Mechanism of Action
The mechanism of action of EBDC involves the inhibition of enzymes involved in the biosynthesis of various essential molecules in pests and diseases. EBDC inhibits the activity of enzymes such as succinate dehydrogenase, which is involved in the electron transport chain in mitochondria, leading to the disruption of energy metabolism and ultimately death of the pest or disease.
Biochemical and Physiological Effects:
EBDC has been shown to have various biochemical and physiological effects on pests and diseases. EBDC has been shown to disrupt the electron transport chain in mitochondria, leading to the production of reactive oxygen species (ROS) and oxidative stress. This oxidative stress can lead to damage to various cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
Advantages and Limitations for Lab Experiments
EBDC has several advantages and limitations when used in lab experiments. One of the advantages of using EBDC is its broad spectrum of activity against various pests and diseases, making it a useful tool for crop protection. However, EBDC can also have non-specific effects on other organisms, leading to unintended consequences. Additionally, EBDC can be toxic to humans and other animals, making it challenging to use in certain experiments.
Future Directions
There are several future directions for research on EBDC. One potential direction is to explore the use of EBDC as a tool for cancer therapy. EBDC has been shown to have activity against various cancer cell lines, making it a potential candidate for further study. Additionally, research could be conducted to optimize the synthesis method of EBDC, leading to higher yields and purity of the product. Finally, research could be conducted to explore the potential use of EBDC in combination with other compounds, leading to synergistic effects and improved efficacy.
Synthesis Methods
The synthesis of EBDC involves the reaction of 4-ethylbenzylamine with N-methyl-ethanediamine in the presence of a suitable solvent. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques such as recrystallization, filtration, and distillation. The purity and yield of the product can be optimized by modifying the reaction conditions and using appropriate catalysts.
Scientific Research Applications
EBDC has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of EBDC is in the field of agriculture, where it has been used as a pesticide, herbicide, and fungicide. EBDC has been shown to have a broad spectrum of activity against various pests and diseases, making it a useful tool for crop protection.
properties
IUPAC Name |
N'-[(4-ethylphenyl)methyl]-N-methyloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-9-4-6-10(7-5-9)8-14-12(16)11(15)13-2/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDLEMFCEJUZLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231514 | |
Record name | N1-[(4-Ethylphenyl)methyl]-N2-methylethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzyl)-N'-methylethanediamide | |
CAS RN |
736939-78-9 | |
Record name | N1-[(4-Ethylphenyl)methyl]-N2-methylethanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=736939-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-[(4-Ethylphenyl)methyl]-N2-methylethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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